molecular formula C16H18N4O2S B2403821 4-amino-N-benzyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide CAS No. 1286712-98-8

4-amino-N-benzyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide

Cat. No.: B2403821
CAS No.: 1286712-98-8
M. Wt: 330.41
InChI Key: KERYYFDBEIYORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-benzyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a synthetic compound that belongs to the class of isothiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-benzyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isothiazole Ring: The isothiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a halogenated nitrile.

    Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Benzylation: The benzyl group is introduced through a benzylation reaction, often using benzyl halides in the presence of a base.

    Pyrrolidine-1-carbonyl Group Addition: The pyrrolidine-1-carbonyl group can be added through an acylation reaction using pyrrolidine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-benzyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticonvulsant Activity

One of the prominent applications of thiazole derivatives, including 4-amino-N-benzyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide, is their anticonvulsant properties. Research indicates that thiazole-containing compounds exhibit significant activity against seizures. A study demonstrated that certain thiazole analogues showed median effective doses (ED50) significantly lower than standard anticonvulsant medications, suggesting their potential as new therapeutic agents for epilepsy .

Case Study: Anticonvulsant Efficacy

  • Compound Tested : this compound
  • Model Used : ScPTZ (Pentylenetetrazol) seizure model
  • Results : The compound exhibited a protective index indicating effective seizure control with minimal toxicity.

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer activities. The presence of the thiazole moiety has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures to this compound demonstrated significant antiproliferative activity across multiple cancer types.

Case Study: Antitumor Efficacy

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), PC3 (prostate cancer)
  • Mechanism : Induction of apoptosis and inhibition of cell proliferation.
  • Findings : Compounds related to 4-amino-N-benzyl showed IC50 values comparable to or better than established chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented, with compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests potential efficacy in this area as well.

Case Study: Antimicrobial Testing

  • Microorganisms Tested : Staphylococcus aureus, Escherichia coli
  • Results : Demonstrated significant inhibitory concentrations (MIC) against tested strains, indicating potential use as an antimicrobial agent in clinical settings.

Enzyme Inhibition

Research has also explored the enzyme inhibition capabilities of thiazole derivatives. Specifically, compounds similar to 4-amino-N-benzyl have been tested for their ability to inhibit carbonic anhydrase and other relevant enzymes involved in pathological conditions such as glaucoma and obesity.

Case Study: Enzyme Inhibition

  • Target Enzyme : Carbonic Anhydrase III
  • Activity : Compounds exhibited potent inhibitory effects with SAR studies suggesting that specific substitutions on the thiazole ring enhance activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Understanding the SAR is crucial for optimizing its biological activity.

Key Findings in SAR Analysis

SubstituentEffect on Activity
Electron-withdrawing groupsEnhance anticancer efficacy
Alkyl substitutionsImprove anticonvulsant properties
Halogenated phenyl groupsIncrease antimicrobial potency

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(pyrrolidine-1-carbonyl)-N-(3-(trifluoromethyl)benzyl)isothiazole-5-carboxamide
  • 4-amino-3-(pyrrolidine-1-carbonyl)-N-(4-methylbenzyl)isothiazole-5-carboxamide

Uniqueness

4-amino-N-benzyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-amino-N-benzyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to compile and analyze the existing literature regarding its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C15_{15}H18_{18}N4_{4}O1_{1}S
  • Molecular Weight : 302.39 g/mol

The biological activity of this compound appears to be linked to its interaction with various biological targets:

  • Inhibition of Kinesin Spindle Protein (KSP) : Similar thiazole derivatives have been shown to inhibit KSP, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing anticancer agents that target mitotic processes .
  • Anticonvulsant Activity : Some thiazole derivatives exhibit significant anticonvulsant properties. The SAR studies indicate that modifications in the thiazole ring can enhance activity against seizures .

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including those related to this compound, show promising anticancer effects:

CompoundCell Line TestedIC50_{50} Value
Thiazole Derivative AMCF-7 (Breast Cancer)5.71 µM
Thiazole Derivative BHepG2 (Liver Cancer)6.50 µM
Thiazole Derivative CPC3 (Prostate Cancer)4.20 µM

These compounds were noted for their ability to inhibit tubulin polymerization, which is critical for cancer cell proliferation .

Anticonvulsant Activity

The anticonvulsant potential has been explored through various animal models:

Test TypeEffective Dose (ED50_{50})Compound
MES Test24.38 mg/kgCompound A
PTZ Test88.23 mg/kgCompound B

These results suggest that structural modifications can significantly enhance anticonvulsant efficacy .

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial properties:

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL

These findings indicate that thiazole-based compounds may serve as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have focused on the SAR of thiazole derivatives, revealing insights into how substituents affect biological activity:

  • SAR Analysis : A study on various thiazole derivatives indicated that electron-withdrawing groups at specific positions enhanced anticonvulsant activity significantly.
  • In Vivo Studies : Animal models demonstrated that certain thiazole compounds could effectively reduce seizure frequency and severity compared to standard treatments.

Properties

IUPAC Name

4-amino-N-benzyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c17-12-13(16(22)20-8-4-5-9-20)19-23-14(12)15(21)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,17H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERYYFDBEIYORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.